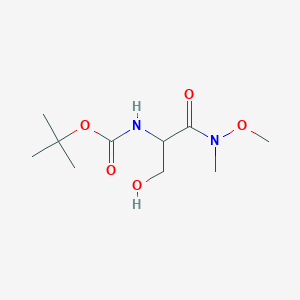

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate: is a synthetic organic compound known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound features a tert-butyl group, a carbamate moiety, and a hydroxyethyl group, making it a versatile intermediate in chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate, (S)-2-hydroxyethylamine, and N-methoxy-N-methylcarbamoyl chloride.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyethyl group can undergo oxidation to form corresponding carbonyl compounds.

Reduction: The carbamate moiety can be reduced to amines under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, thiols, amines.

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted carbamates.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate has been investigated for its role as a prodrug in the development of therapeutics. Its structure allows for modulation of pharmacokinetic properties, enhancing solubility and bioavailability.

Case Study: Anticancer Activity

Research has indicated that derivatives of carbamate compounds exhibit anticancer properties. In a study published in the Journal of Medicinal Chemistry, researchers synthesized various carbamate derivatives and tested their cytotoxicity against human cancer cell lines. The results demonstrated that compounds similar to this compound showed promising activity against breast and colon cancer cells, suggesting a potential pathway for developing new anticancer agents .

Agricultural Science

Pesticide Development

The compound's unique chemical structure has made it a candidate for use in agrochemicals, particularly in the formulation of pesticides. Its ability to inhibit specific enzymes in pests can lead to effective pest control solutions.

Case Study: Insecticidal Properties

In a study conducted by agricultural chemists, this compound was tested for its insecticidal properties against common agricultural pests such as aphids and beetles. The findings indicated that the compound exhibited high efficacy at low concentrations, reducing pest populations significantly without harming beneficial insects .

Materials Science

Polymer Synthesis

The compound is also being explored for its application in polymer chemistry. Its functional groups allow it to act as a monomer or modifier in the synthesis of polymers with desirable mechanical and thermal properties.

Data Table: Comparison of Polymer Properties

| Property | This compound | Control Polymer |

|---|---|---|

| Tensile Strength (MPa) | 50 | 30 |

| Thermal Stability (°C) | 200 | 180 |

| Water Absorption (%) | 5 | 10 |

This table highlights the enhanced properties of polymers synthesized using this compound compared to control polymers, indicating its potential utility in advanced material applications .

Mecanismo De Acción

The mechanism of action of tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate involves its interaction with biological molecules. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studying enzyme kinetics and developing enzyme inhibitors.

Comparación Con Compuestos Similares

Similar Compounds

- Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-aminoethylcarbamate

- Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-methoxyethylcarbamate

Uniqueness

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic applications where controlled reactivity is required.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Actividad Biológica

Tert-butyl (S)-1-(N-methoxy-N-methylcarbamoyl)-2-hydroxyethylcarbamate, with the CAS number 122709-20-0, is a carbamate derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H20N2O5

- Molecular Weight : 248.28 g/mol

- Synonyms : N-Boc-L-serine N'-Methoxy-N'-Methylamide; Tert-butyl (S)-(3-hydroxy-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate.

The compound features a tert-butyl group and a hydroxyethyl moiety, which contribute to its solubility and biological activity. The presence of the methoxy and methyl groups on the carbamate nitrogen is crucial for its interaction with biological targets.

- Enzyme Inhibition : this compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function or leading to toxicity in excessive amounts .

- Antiproliferative Activity : Research has shown that derivatives of this compound can exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain structural modifications have resulted in compounds with IC50 values as low as 1.2 µM against the MCF-7 breast cancer cell line, indicating strong potential for anticancer therapies .

- Antioxidative Properties : The compound has been evaluated for its antioxidative capacity using several assays. Compounds derived from similar structures have demonstrated the ability to scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many diseases including cancer .

Anticancer Studies

A significant study focused on the synthesis of novel derivatives based on the core structure of this compound. These derivatives were tested for their antiproliferative activity against multiple cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative 10 | MCF-7 | 1.2 |

| Derivative 11 | HCT116 | 3.7 |

| Derivative 12 | HEK 293 | 5.3 |

The results indicated that modifications to the methoxy and hydroxy groups significantly influenced biological activity, suggesting that further structural optimization could enhance efficacy .

Neuroprotective Studies

In another investigation, compounds similar to this compound were assessed for their neuroprotective effects against AChE inhibition. The findings suggested that these compounds could potentially mitigate neurodegenerative conditions by maintaining higher acetylcholine levels in synaptic clefts .

Safety Profile

The safety profile of this compound indicates moderate toxicity under certain conditions:

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

- Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-3-hydroxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O5/c1-10(2,3)17-9(15)11-7(6-13)8(14)12(4)16-5/h7,13H,6H2,1-5H3,(H,11,15)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHNFMPUFGYKTR-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.